molecular formula C11H8ClN3O B6618777 N-(3-chloropyridin-2-yl)pyridine-4-carboxamide CAS No. 63913-17-7

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide

Cat. No. B6618777
CAS RN: 63913-17-7
M. Wt: 233.65 g/mol
InChI Key: NUCAWOQOZPUOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide, also known as 3-chloro-4-pyridinecarboxamide, is an organochlorine compound with the chemical formula C6H5ClN2O. It is a white, odorless, crystalline solid that is insoluble in water and soluble in most organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, drug development, and other scientific research.

Mechanism of Action

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is an organochlorine compound that functions as a Lewis acid. It can form complexes with Lewis bases, such as amines and thiols, which can then be used in organic synthesis to form new compounds.
Biochemical and Physiological Effects
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and readily available. However, it is also a strong Lewis acid and can react with other compounds in the reaction mixture, which can lead to undesired side reactions.

Future Directions

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has potential applications in the development of new drugs, particularly in the area of cancer therapy. It could be used as a starting material for the synthesis of novel compounds with anticancer properties. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to develop new methods of drug delivery. Finally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods of drug synthesis.

Synthesis Methods

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 3-chloropyridine with pyridine-4-carboxylic acid in the presence of an acid catalyst. This reaction produces the desired product, N-(3-chloropyridin-2-yl)pyridine-4-carboxamide, as well as water. The second step involves the isolation and purification of the product from the reaction mixture.

Scientific Research Applications

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a ligand for metal complexes. It is also used in the synthesis of organic compounds such as heterocyclic compounds, dyes, and other compounds.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCAWOQOZPUOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358597
Record name ST50921193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide

CAS RN

63913-17-7
Record name ST50921193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.